molecular formula C19H22N6O3S2 B2579764 5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286724-92-2

5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2579764
CAS No.: 1286724-92-2
M. Wt: 446.54
InChI Key: PYKCCSSUXMFIEF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group at the 1-position, a methyl group at the 5-position, and a carboxamide linker connected to a 4-sulfamoylphenethyl moiety. The sulfamoyl group (SO₂NH₂) provides strong hydrogen-bonding capacity, which may influence solubility and target binding interactions.

Properties

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S2/c1-12-17(23-24-25(12)19-22-15-4-2-3-5-16(15)29-19)18(26)21-11-10-13-6-8-14(9-7-13)30(20,27)28/h6-9H,2-5,10-11H2,1H3,(H,21,26)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCCSSUXMFIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of triazole compounds often show enhanced activity against bacteria and fungi.

  • Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. This mechanism has been demonstrated in various studies focusing on related triazole compounds .
  • Case Studies :
    • A study conducted on similar triazole derivatives showed effective inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
    • Another investigation highlighted the effectiveness of triazole compounds in treating infections caused by resistant bacterial strains, showcasing their potential in clinical settings .

Anticancer Potential

The anticancer properties of this compound are particularly promising. Triazoles have been recognized for their ability to induce apoptosis in cancer cells.

  • Mechanism of Action : Triazole derivatives can interact with various targets within cancer cells, leading to cell cycle arrest and apoptosis. They may also modulate signaling pathways associated with cancer progression .
  • Case Studies :
    • Research involving similar compounds has shown significant cytotoxic effects against several cancer cell lines such as breast and colon cancer cells. For instance, a study reported that certain triazole derivatives reduced cell viability by over 70% at specific concentrations .
    • Another study found that the combination of triazole compounds with traditional chemotherapeutics enhanced the overall efficacy of treatment regimens, suggesting a synergistic effect .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects.

  • Mechanism of Action : The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Case Studies :
    • A study demonstrated that related triazole compounds significantly reduced inflammation markers in animal models of arthritis, indicating their potential for treating inflammatory diseases .
    • Furthermore, clinical trials are underway to evaluate the efficacy of these compounds in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AntimicrobialInhibition of ergosterol synthesisEffective against Candida albicans and Staphylococcus aureus
AnticancerInduction of apoptosisSignificant cytotoxicity against breast and colon cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation markers in arthritis models

Chemical Reactions Analysis

Triazole Core

  • Electrophilic Substitution : The N1 position of the triazole ring undergoes alkylation or arylation under basic conditions (e.g., K₂CO₃, DMF) .

  • Hydrolysis : The carboxamide group (-CONH-) is stable under acidic conditions but hydrolyzes to carboxylic acid (-COOH) in strong bases (e.g., NaOH, 80°C) .

Sulfamoylphenethyl Group

  • Nucleophilic Substitution : The sulfamoyl group participates in SN2 reactions with alkyl halides or epoxides, forming sulfonamide derivatives .

  • Oxidation : The benzylic CH₂ in the phenethyl chain oxidizes to ketones under strong oxidizing agents (e.g., KMnO₄, H₂SO₄) .

Tetrahydrobenzothiazole Moiety

  • Ring-Opening Reactions : The saturated thiazole ring undergoes ring-opening with nucleophiles (e.g., H₂O, NH₃) under acidic or thermal stress .

  • Oxidation : Catalytic hydrogenation or peroxide treatment converts the tetrahydrobenzothiazole to its aromatic counterpart .

Table 2: Predicted Reactions and Mechanisms

Reaction TypeConditionsExpected ProductSupporting Evidence
Esterification MeOH, H₂SO₄, refluxMethyl ester at carboxamide
Hydrazide Formation NH₂NH₂, EtOH, 80°CCarboxylic hydrazide derivative
Nitrile Reduction LiAlH₄, THF, 0°C → RTPrimary amine (-CH₂NH₂)

Biological Interaction Pathways

The compound’s antiproliferative activity is linked to:

  • DNA Intercalation : Planar triazole and benzothiazole regions intercalate with DNA base pairs, inducing strand breaks .

  • Enzyme Inhibition : Sulfamoyl group acts as a transition-state analog for carbonic anhydrase or kinase targets .

Stability Under Physiological Conditions

  • pH Stability : Stable in physiological pH (7.4) but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) environments .

  • Thermal Degradation : Decomposes above 250°C, releasing SO₂ and NH₃.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The compound’s 1,2,3-triazole core distinguishes it from the 1,2,4-triazole derivatives reported in (e.g., compounds [7–9]) . For instance, 1,2,4-triazoles in exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the 1,2,3-triazole in the target compound lacks sulfur in the triazole ring, precluding such tautomerism.

Substituent Analysis

  • Tetrahydrobenzo[d]thiazol vs. Aromatic Thiazoles : The partially saturated tetrahydrobenzo[d]thiazol group in the target compound may confer greater conformational flexibility compared to aromatic thiazoles (e.g., thiazol-5-ylmethyl derivatives in –6) . This could enhance binding to flexible enzyme pockets.
  • Sulfamoylphenethyl vs. Sulfonylphenyl Groups: The 4-sulfamoylphenethyl moiety (SO₂NH₂) in the target compound differs from the sulfonylphenyl groups (SO₂) in ’s 1,2,4-triazoles. The sulfamoyl group’s NH₂ moiety introduces additional hydrogen-bond donor capacity, which may improve solubility and target affinity compared to purely acceptor sulfonyl groups .

Spectral Data Comparison

Key spectral differences between the target compound and ’s analogs include:

Feature Target Compound ’s 1,2,4-Triazoles
IR νC=O (cm⁻¹) ~1660–1680 (carboxamide) Absent (tautomerized to thione)
IR νC=S (cm⁻¹) Absent 1247–1255 (thione tautomer)
NMR NH Signals Multiple peaks (sulfamoyl NH₂, triazole NH) Singlet for thione NH (~3278–3414 cm⁻¹)

Implications for Drug Design

  • Bioisosteric Potential: The 1,2,3-triazole core may serve as a bioisostere for amide or ester groups, improving metabolic stability compared to 1,2,4-triazoles.
  • Solubility and Permeability : The sulfamoyl group’s polarity could enhance aqueous solubility, while the tetrahydrobenzo[d]thiazol may balance lipophilicity for membrane penetration.

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[d]thiazole core, followed by triazole ring construction and carboxamide coupling. Key steps include:

  • Core Formation : Cyclocondensation of cyclohexanone derivatives with sulfur and ammonia analogs to generate the 4,5,6,7-tetrahydrobenzo[d]thiazole moiety .
  • Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole ring formation, as seen in analogous triazole-carboxamide syntheses .
  • Carboxamide Coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or DCM, with careful pH control (pH 7–8) to avoid side reactions .
    Optimization Tips :
  • Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize oxidation.
  • Monitor reaction progress via TLC or HPLC. Adjust reflux time (e.g., 4–6 hours for CuAAC) and stoichiometric ratios (1:1.2 for azide:alkyne) to improve yield .

Basic: How should researchers characterize the compound’s structure and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at triazole-C5, sulfamoylphenethyl linkage). Compare peaks with analogous compounds (e.g., δ 2.5–3.0 ppm for tetrahydrobenzo-thiazole protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays, given the compound’s triazole-thiazole scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for marine-derived thiadiazoles .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced: How can researchers investigate the mechanism of action (MoA) for this compound?

Methodological Answer:
A multi-disciplinary approach is essential:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of key binding residues) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment. Compare with known inhibitors to infer MoA .

Advanced: How can solubility and bioavailability challenges be addressed methodologically?

Methodological Answer:

  • Derivatization : Introduce polar groups (e.g., PEG chains, sulfonate) at the phenethyl or triazole positions while monitoring potency via SAR studies .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes. Characterize stability via dynamic light scattering (DLS) and in vitro release assays .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodent models with LC-MS quantification. Adjust formulations based on AUC₀–₂₄ and Cₘₐₓ data .

Advanced: How to design structure-activity relationship (SAR) studies to enhance potency?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring, alkyl/aryl groups on the triazole). Use parallel synthesis for efficiency .
  • Bioisosteric Replacement : Replace the sulfamoyl group with phosphonate or carboxylate moieties. Assess impact on target binding via SPR or ITC .
  • Data Analysis : Employ multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity. Validate top candidates in secondary assays .

Advanced: How to resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Standardize Assays : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa), serum-free media, and incubation times (e.g., 48 hours) .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., ATPase assays vs. cell viability for kinase inhibitors) .
  • Meta-Analysis : Aggregate data from multiple labs using fixed/random-effects models. Identify confounding variables (e.g., solvent DMSO % or endotoxin levels) .

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